4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride
Description
4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride is a bicyclic heterocyclic compound featuring a triazolo[4,3-a]pyridine core fused to a piperidine ring via the 3-position of the triazole. The dihydrochloride salt enhances its aqueous solubility, a critical factor for pharmacokinetic optimization in drug development.
Properties
IUPAC Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9;;/h1-3,8-9,12H,4-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVSNIWPABHPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2C=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 3-Chloro-Triazolo[4,3-a]Pyridine
The triazolo[4,3-a]pyridine core is synthesized via condensation of 2-hydrazinopyridine with chloroacetaldehyde under oxidative conditions. Iodine mediates cyclization, yielding 3-chloro-triazolo[4,3-a]pyridine.
- Solvent : Ethanol or acetonitrile
- Oxidant : Iodine (1.2 equiv)
- Temperature : 80°C, 6–8 hours
- Yield : 78–85%
This method leverages transition-metal-free conditions, ensuring scalability and reduced metal contamination.
Step 2: Nucleophilic Substitution with Piperidine
The chlorine atom at position 3 undergoes substitution with piperidine under nucleophilic conditions.
- Reagents : Piperidine (2.5 equiv), potassium carbonate (3.0 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 120°C, 12–16 hours
- Yield : 65–72%
Microwave irradiation (300 W, 150°C, 30 minutes) enhances reaction efficiency, achieving comparable yields in reduced time.
Method 2: Direct Cyclization Using Piperidine-Containing Aldehydes
An alternative single-step approach involves condensing 2-hydrazinopyridine with 4-piperidinecarboxaldehyde followed by iodine-mediated cyclization.
Procedure :
- Aldehyde : 4-Piperidinecarboxaldehyde (1.1 equiv)
- Conditions : Iodine (1.2 equiv), ethanol, 80°C, 8 hours
- Yield : 70–75%
Challenges include the limited commercial availability of 4-piperidinecarboxaldehyde, necessitating prior synthesis via piperidine-4-carboxylic acid reduction.
Microwave-Assisted Synthesis Approaches
Microwave irradiation significantly accelerates both triazolo ring formation and substitution steps.
- Reactants : 2-Hydrazinopyridine and urea (2.0 equiv)
- Conditions : Microwave (300 W), solvent-free, 50 seconds
- Intermediate : 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one (75% yield)
- Substitution : Piperidine introduced via microwave-enhanced nucleophilic substitution (150°C, 30 minutes)
This method reduces reaction times from hours to minutes while maintaining high yields.
Salt Formation: Conversion to Dihydrochloride
The free base 4-{Triazolo[4,3-a]pyridin-3-yl}piperidine is treated with hydrochloric acid to form the dihydrochloride salt.
Protocol :
- Acid : 2.0 equiv HCl (concentrated)
- Solvent : Ethanol or diethyl ether
- Process : Stir at 0–5°C for 2 hours, precipitate filtration
- Purity : ≥98% (HPLC)
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Microwave-Assisted |
|---|---|---|---|
| Reaction Time | 18–24 hours | 8–10 hours | 30–60 minutes |
| Overall Yield | 60–68% | 70–75% | 70–72% |
| Scalability | High | Moderate | High |
| Equipment Needs | Standard | Standard | Microwave reactor |
Method 1 offers reliability and scalability, while Method 2 is efficient but limited by aldehyde availability. Microwave synthesis excels in speed but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound’s binding to these targets can disrupt their normal function, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride and analogous compounds:
Structural and Functional Insights
- Triazolopyridine Substitutions : The introduction of electron-withdrawing groups (e.g., CF₃ in ) or alkoxy groups (e.g., ethoxy in ) on the triazolopyridine ring alters electronic properties and steric bulk, influencing receptor binding affinity.
- Heterocycle Modifications : Replacing pyridine with pyridazine (e.g., ) changes hydrogen-bonding capacity and aromatic stacking interactions.
Biological Activity
The compound 4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride is a derivative of the [1,2,4]triazolo[4,3-a]pyridine scaffold, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₈Cl₂N₄
- Molecular Weight : 303.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- c-Met Kinase Inhibition :
- PD-1/PD-L1 Interaction :
Biological Activity Data
The following table summarizes the biological activities and IC₅₀ values reported for various compounds related to the triazolo-pyridine class:
| Compound Name | Target | IC₅₀ Value (nM) | Cell Lines Tested |
|---|---|---|---|
| A22 | PD-1/PD-L1 | 92.3 | Hep3B/OS-8/hPD-L1 |
| 22i | c-Met Kinase | 48 | A549, MCF-7, HeLa |
| 22j | Tumor Cells | 0.83 (A549) | A549 |
| 0.15 (MCF-7) | MCF-7 | ||
| 2.85 (HeLa) | HeLa |
Case Study 1: Anti-Tumor Activity
A series of studies evaluated the anti-tumor potential of triazolo-pyridine derivatives against various cancer cell lines:
- Compound 22i was found to exhibit potent anti-tumor activity with IC₅₀ values of 0.83 μM against A549 cells and significantly lower values against MCF-7 and HeLa cells . The mechanism involved cell cycle arrest and apoptosis induction as evidenced by flow cytometry assays.
Case Study 2: Immunotherapy Applications
In a co-culture model involving T cells and tumor cells expressing PD-L1:
Q & A
Q. What are the standard synthetic protocols for preparing 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride?
- Methodological Answer : The synthesis involves multi-step reactions:
- Triazole ring formation : Cyclization of hydrazine intermediates with nitriles or aldehydes under reflux conditions (e.g., ethanol, 80°C).
- Piperidine coupling : Nucleophilic substitution or catalytic coupling (e.g., Pd-mediated cross-coupling) to attach the triazole moiety to the piperidine ring.
- Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, followed by purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) .
Key reagents: Hydrazine derivatives, HCl, and Pd catalysts.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and salt formation (e.g., proton shifts at ~8.5 ppm for triazole protons).
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typically required).
- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ at m/z 225.12 for the free base).
- X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .
Q. How is the biological activity of this compound initially screened in vitro?
- Methodological Answer :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Anticancer screening : Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Methodological Answer :
- Reaction parameter tuning : Optimize temperature (e.g., 50–70°C for cyclization) and pH (e.g., acidic conditions for salt stability).
- Catalyst screening : Test Pd(PPh₃)₄ or CuI for coupling efficiency.
- Process automation : Use continuous-flow reactors to enhance reproducibility and reduce byproducts .
Q. What strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Purity verification : Re-analyze compound batches via HPLC-MS to exclude impurities (>99% purity required).
- Assay standardization : Control cell passage number, serum concentration, and incubation time (e.g., 48h vs. 72h).
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
Q. How to investigate the mechanism of action for this compound’s anticancer activity?
- Methodological Answer :
- Molecular docking : Simulate binding to kinases (e.g., ALK, ROS1) using AutoDock Vina.
- Kinase profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
Q. What advanced analytical methods detect trace impurities in the dihydrochloride form?
- Methodological Answer :
- HPLC-MS/MS : Detect and quantify impurities at <0.1% levels (e.g., unreacted intermediates).
- NMR spike-in experiments : Use authentic standards to identify unknown peaks.
- ICP-OES : Verify heavy metal contamination (e.g., Pd residues from catalysis) .
Q. How to design derivatives with improved solubility or potency?
- Methodological Answer :
- SAR studies : Modify substituents on the triazole (e.g., methyl to trifluoromethyl) or piperidine (e.g., fluorine substitution).
- Salt screening : Test alternative counterions (e.g., sulfate, citrate) for enhanced aqueous solubility.
- Computational modeling : Predict logP and solubility via COSMO-RS or QSPR models .
Q. Why is the dihydrochloride salt preferred over the free base in pharmacological studies?
- Methodological Answer :
Q. How to address stability issues during long-term storage?
- Methodological Answer :
- Storage conditions : Keep at -20°C under argon in amber vials to prevent light/oxygen degradation.
- Stability monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC checks.
- Lyophilization : Convert to a lyophilized powder for extended shelf life .
Q. What synthetic routes enable structural diversification of the triazolopyridine core?
- Methodological Answer :
- Oxidative cyclization : Use NaOCl (green chemistry) to form the triazole ring from hydrazine intermediates.
- Cross-coupling : Introduce aryl/alkyl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions.
- Post-functionalization : Click chemistry (e.g., CuAAC) to append fluorophores or biotin tags .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
